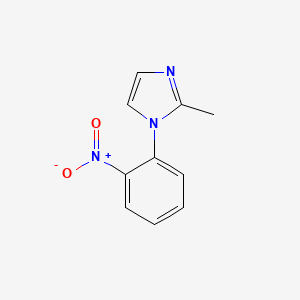

2-Methyl-1-(2-nitrophenyl)-1H-imidazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-1-(2-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQAHMNBIOXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

化学反応の分析

Types of Reactions

2-Methyl-1-(2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Reduction: 2-Methyl-1-(2-aminophenyl)-1H-imidazole.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Oxidation: Oxidized imidazole derivatives.

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities that are critical for its application in pharmaceuticals:

- Antibacterial Activity : Research has shown that imidazole derivatives, including 2-methyl-1-(2-nitrophenyl)-1H-imidazole, possess significant antibacterial properties. For instance, studies have demonstrated effective inhibition against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial protein synthesis.

- Antifungal Properties : The compound has also been evaluated for antifungal activity. Imidazole derivatives are known to disrupt fungal cell membrane integrity, making them valuable in treating fungal infections .

- Anticancer Potential : There is growing interest in the anticancer properties of imidazole derivatives. The structural similarity of imidazoles to histidine allows these compounds to interact effectively with biomolecules, potentially leading to the development of novel anticancer agents . For example, certain derivatives have shown promise in inhibiting tumor growth in vitro.

Therapeutic Applications

The therapeutic applications of this compound are extensive:

- Pharmacological Uses : As a key component in many drugs, this compound is being investigated for its potential use in treating conditions such as bacterial infections, fungal infections, and cancer . Its ability to modulate various biological pathways makes it a candidate for further drug development.

- Material Science : Beyond biological applications, imidazole derivatives are being explored in material science for their properties in catalysis and as precursors for advanced materials . The unique electronic properties of imidazoles allow them to be utilized in developing sensors and other electronic devices.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

作用機序

The mechanism of action of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The imidazole ring can also coordinate with metal ions, affecting the compound’s activity in catalytic processes.

類似化合物との比較

Table 1: Structural Comparison of Imidazole Derivatives

Key Observations :

Key Observations :

Key Observations :

- Agrochemical Potential: Nitroimidazoles are explored in agrochemicals for their antifungal properties, similar to 8a,b, which inhibit fungal sterol biosynthesis .

- Pharmacophore Variations : Unlike 4,5-dihydro-1H-imidazoles (e.g., clonidine), the target compound lacks a saturated ring, likely altering its pharmacokinetics .

Challenges and Commercial Status

The discontinuation of this compound by suppliers like CymitQuimica contrasts with the commercial availability of analogs such as 1-Benzyl-2-methylimidazole . In contrast, sulfur-containing derivatives (e.g., 1-Methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole) remain available, suggesting better stability or broader applications .

生物活性

2-Methyl-1-(2-nitrophenyl)-1H-imidazole, a compound with the CAS number 26286-51-1, has garnered attention for its diverse biological activities. This article explores its antibacterial, antiviral, and potential anticancer properties, supported by various studies and research findings.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 189.20 g/mol

The compound features a nitrophenyl group, which is significant for its biological activity. The imidazole ring contributes to its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study evaluating various imidazole derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.

Antiviral Activity

The antiviral potential of this compound has also been investigated. In vitro studies demonstrated that this compound inhibits viral replication in certain models, particularly against HIV-1 integrase.

Case Study: HIV-1 Integrase Inhibition

In a study focused on inhibitors of HIV-1 integrase, this compound was shown to disrupt the IN-LEDGF/p75 interaction, a crucial step in the viral replication cycle. The percentage inhibition observed was significant:

| Compound | Percentage Inhibition |

|---|---|

| This compound | 67% |

| Raltegravir (control) | 95% |

The compound's ability to inhibit integrase suggests its potential as a lead structure for developing antiviral therapies.

Anticancer Potential

Emerging research has begun to explore the anticancer properties of imidazole derivatives, including this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Research Findings

A recent study assessed the cytotoxic effects of various imidazole derivatives on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 12.8 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1-(2-nitrophenyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : A standard approach involves coupling 2-iodo-nitrobenzene with 1-methylimidazole under Ullmann-type conditions. For example, using K₂CO₃ as a base, CuI as a catalyst, and DMF as a solvent under argon at 120°C for 24 hours yields ~49% . Alternative routes may employ nitrobenzaldehyde derivatives with glyoxal and ammonium acetate under acidic reflux, though substituent positioning (2-nitro vs. 4-nitro) affects cyclization efficiency .

- Key Variables : Solvent polarity (DMF vs. ethanol), temperature (reflux vs. ambient), and catalyst selection (CuI vs. Pd complexes) critically impact purity and yield.

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

- Techniques : Single-crystal X-ray diffraction (SXD) with SHELXL refinement is optimal for resolving the imidazole core planarity and substituent dihedral angles. For example, intramolecular C–H⋯π interactions and O–H⋯N hydrogen bonds stabilize the conformation .

- Supporting Data : FT-IR (C–N stretch at ~1600 cm⁻¹), UV-Vis (π→π* transitions from the nitrophenyl group), and NMR (δ 7.5–8.5 ppm for aromatic protons) complement structural validation .

Q. What preliminary biological activities are reported for this compound?

- Findings : Imidazole derivatives with nitroaryl groups exhibit antimicrobial and anticancer potential. While direct data on this compound is limited, analogs show activity via enzyme inhibition (e.g., EGFR) or DNA intercalation .

- Assays : Broth microdilution (MIC for antimicrobial activity) and MTT assays (IC₅₀ for cytotoxicity) are standard initial screens.

Advanced Research Questions

Q. How can computational methods optimize the synthesis or bioactivity of this compound?

- QSAR/CoMSIA : Comparative Molecular Similarity Indices Analysis (CoMSIA) models predict bioactivity by correlating substituent effects (e.g., nitro position) with ED₅₀ values. For example, electron-withdrawing nitro groups enhance binding to hydrophobic enzyme pockets .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate interactions with targets like cytochrome P450 or tubulin, guiding rational design .

Q. What strategies resolve contradictions in reaction yields or spectroscopic data?

- Case Study : A 49% yield via CuI-catalyzed coupling vs. lower yields in uncatalyzed routes suggests optimizing catalyst loading (0.1–0.2 eq.) and inert atmospheres. Contradictory NMR signals may arise from rotamers; variable-temperature NMR or DFT calculations can clarify .

- Data Reconciliation : Cross-validate chromatographic (HPLC purity >95%) and spectroscopic results with control experiments to isolate side products.

Q. How do substituent modifications (e.g., nitro position) affect electronic properties and reactivity?

- Electronic Effects : The 2-nitro group induces steric hindrance and meta-directing effects, altering regioselectivity in electrophilic substitutions. Cyclic voltammetry reveals reduction potentials (-0.5 to -0.8 V) sensitive to nitro positioning .

- Synthetic Applications : The nitro group can be reduced to an amine for further functionalization (e.g., Sandmeyer reaction) or participate in click chemistry via alkyne intermediates .

Q. What advanced analytical techniques quantify stability or degradation pathways?

- Stability Studies : Accelerated degradation under UV light (photolysis) or acidic/basic conditions (hydrolysis) monitored via LC-MS. For example, nitro reduction to hydroxylamine is a common degradation pathway .

- Kinetic Analysis : Arrhenius plots from thermal gravimetric analysis (TGA) predict shelf-life, while DFT simulations model transition states for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。